molecular formula C14H18Cl3N3 B13781390 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride

1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride

Cat. No.: B13781390
M. Wt: 334.7 g/mol
InChI Key: QNFHKDSTTJRVHB-UHFFFAOYSA-N
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Description

1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride is a heterocyclic organic compound with the molecular formula C14H18Cl3N3 and a molecular weight of 334.7 g/mol This compound is known for its unique structure, which includes a pyridine ring attached to a tetrahydroquinoxaline moiety

Preparation Methods

The synthesis of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-4-carbaldehyde with 1,2-diaminobenzene under specific conditions to form the tetrahydroquinoxaline core. This intermediate is then treated with hydrochloric acid to yield the trihydrochloride salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific functional groups.

Scientific Research Applications

1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H18Cl3N3

Molecular Weight

334.7 g/mol

IUPAC Name

4-(pyridin-4-ylmethyl)-2,3-dihydro-1H-quinoxaline;trihydrochloride

InChI

InChI=1S/C14H15N3.3ClH/c1-2-4-14-13(3-1)16-9-10-17(14)11-12-5-7-15-8-6-12;;;/h1-8,16H,9-11H2;3*1H

InChI Key

QNFHKDSTTJRVHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC=NC=C3.Cl.Cl.Cl

Origin of Product

United States

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